molecular formula C18H12BrN3O2S B3507612 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2-(1,3-thiazol-5-yl)-1H-benzimidazole

1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2-(1,3-thiazol-5-yl)-1H-benzimidazole

Cat. No.: B3507612
M. Wt: 414.3 g/mol
InChI Key: IKGCBPOXGKYDPP-UHFFFAOYSA-N
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Description

1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2-(1,3-thiazol-5-yl)-1H-benzimidazole is a complex organic compound that features a unique combination of benzodioxole, thiazole, and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2-(1,3-thiazol-5-yl)-1H-benzimidazole typically involves multi-step organic reactions. The starting materials often include 6-bromo-1,3-benzodioxole and 1,3-thiazole derivatives. The synthesis may proceed through the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2-(1,3-thiazol-5-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2-(1,3-thiazol-5-yl)-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2-(1,3-thiazol-5-yl)-1H-benzimidazole involves its interaction with cellular targets such as tubulin. The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2-(1,3-thiazol-5-yl)-1H-benzimidazole is unique due to its combined structural features of benzodioxole, thiazole, and benzimidazole. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]benzimidazol-2-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O2S/c19-12-6-16-15(23-10-24-16)5-11(12)8-22-14-4-2-1-3-13(14)21-18(22)17-7-20-9-25-17/h1-7,9H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGCBPOXGKYDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CN3C4=CC=CC=C4N=C3C5=CN=CS5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2-(1,3-thiazol-5-yl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2-(1,3-thiazol-5-yl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2-(1,3-thiazol-5-yl)-1H-benzimidazole
Reactant of Route 4
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2-(1,3-thiazol-5-yl)-1H-benzimidazole
Reactant of Route 5
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2-(1,3-thiazol-5-yl)-1H-benzimidazole
Reactant of Route 6
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2-(1,3-thiazol-5-yl)-1H-benzimidazole

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